Tipranavir beta-D-Glucuronide-d4

Description

Contextualization of Tipranavir as a Therapeutic Agent and its Metabolic Landscape

Tipranavir is a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. nih.govnih.gov It acts by selectively binding to the HIV-1 protease, an enzyme critical for the virus's replication cycle, thereby preventing the formation of mature, infectious virions. nih.govdrugbank.com Tipranavir is often co-administered with a low dose of ritonavir, which acts as a pharmacokinetic booster by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition slows the metabolism of Tipranavir, leading to higher and more sustained plasma concentrations of the drug. nih.govamazonaws.com

The metabolism of Tipranavir is complex and primarily occurs in the liver. The major pathway for its biotransformation is through the cytochrome P450 system, predominantly involving the CYP3A4 isoenzyme. nih.govamazonaws.com This process leads to the formation of various metabolites. One of the key metabolic pathways for many drugs and other foreign compounds (xenobiotics) is glucuronidation, a phase II metabolic reaction. wikipedia.orgxcode.life While the metabolism of Tipranavir is mainly oxidative, the potential for glucuronidation of its metabolites exists, highlighting the importance of studying these metabolic products.

Table 1: Key Pharmacokinetic Parameters of Tipranavir (co-administered with Ritonavir)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2.3 hours | fda.gov |

| Protein Binding | >99.9% | drugbank.com |

| Primary Metabolizing Enzyme | CYP3A4 | amazonaws.com |

| Plasma Half-life | Approximately 5.5-6.0 hours | amazonaws.com |

Fundamental Role of Glucuronidation in Xenobiotic Biotransformation and Excretion

Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of substances from the body, including drugs, toxins, and endogenous compounds like bilirubin (B190676). wikipedia.orgxcode.lifejove.com This process involves the enzymatic addition of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.org The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other tissues such as the intestine, kidneys, and brain. wikipedia.orgxcode.life

The addition of the highly polar glucuronic acid group significantly increases the water solubility of the substrate. wikipedia.orgstudysmarter.co.uk This transformation from a lipophilic (fat-soluble) compound to a more hydrophilic (water-soluble) one facilitates its excretion from the body, primarily through urine or bile. wikipedia.org By converting potentially harmful substances into inactive and readily excretable forms, glucuronidation plays a vital role in protecting the body from the accumulation of toxic compounds. xcode.life The efficiency of glucuronidation can be influenced by various factors, including genetic variations in UGT enzymes, which can lead to individual differences in drug response and toxicity. studysmarter.co.uk

Significance of Deuterated Glucuronide Standards in Advanced Metabolomics and Pharmacokinetic Investigations

In the fields of metabolomics and pharmacokinetics, the accurate quantification of drugs and their metabolites is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov Mass spectrometry (MS) coupled with chromatographic techniques is a powerful tool for this purpose. tandfonline.com The use of internal standards is crucial in MS-based analyses to ensure accuracy and precision by correcting for variability during sample preparation and analysis. scioninstruments.com

Deuterated standards, such as Tipranavir beta-D-Glucuronide-d4, are considered the gold standard for internal standards in quantitative mass spectrometry. clearsynth.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. clearsynth.com By replacing some of the hydrogen atoms in the glucuronide metabolite with deuterium, a molecule is created that is chemically almost identical to the analyte of interest but has a slightly higher mass. clearsynth.com

This mass difference allows the mass spectrometer to distinguish between the analyte (the non-deuterated metabolite) and the internal standard. scioninstruments.com Because the deuterated standard behaves nearly identically to the analyte during extraction, chromatography, and ionization, it can effectively compensate for matrix effects and variations in instrument response. clearsynth.comtexilajournal.com This leads to more reliable and accurate quantification of the metabolite in biological samples like plasma or urine. nih.gov The use of stable isotope-labeled standards like this compound is therefore indispensable for rigorous pharmacokinetic studies and for providing high-quality data to support drug development and clinical research. tandfonline.comnih.gov

Properties

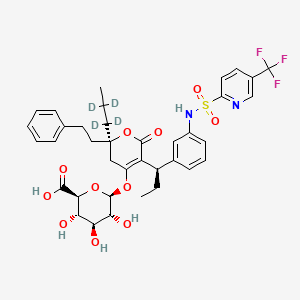

Molecular Formula |

C37H41F3N2O11S |

|---|---|

Molecular Weight |

782.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31-,32+,35-,36-/m1/s1/i3D2,16D2 |

InChI Key |

ODSCYUCOVFARRF-UBGHSNJQSA-N |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |

Origin of Product |

United States |

Dispositional Dynamics and Transporter Mediated Excretion of Glucuronide Conjugates

Major Elimination Pathways for Tipranavir Glucuronide Metabolites

The elimination of Tipranavir and its metabolites from the body is a multi-faceted process, primarily characterized by extensive fecal excretion with a minor contribution from the renal route. nih.gov Glucuronidation represents a key phase II metabolic pathway for Tipranavir, converting the parent compound into a more water-soluble conjugate to facilitate its removal.

Table 1: Urinary Excretion of Tipranavir Metabolites

| Metabolite | Percentage of Urine Radioactivity | Percentage of Total Dose |

| Tipranavir Glucuronide | 11.0% | 0.5% |

| Unchanged Tipranavir | Trace amounts (0.5%) | Not specified |

Data sourced from studies on the disposition of radiolabeled Tipranavir. drugbank.comfda.gov

The pronounced recovery of Tipranavir and its metabolites in the feces strongly suggests that biliary excretion is a major elimination pathway. nih.gov Following oral administration, a median of 82.3% of the radioactivity from radiolabeled Tipranavir is excreted in the feces. drugbank.com This high percentage of fecal excretion points towards significant secretion of the drug and its metabolites, including the glucuronide conjugates, from the liver into the bile, which is then emptied into the gastrointestinal tract. nih.gov

Role of Organic Anion Transporters (OATs and OATPs) in Glucuronide Uptake

The cellular uptake of glucuronide conjugates from the bloodstream into organs like the liver and kidneys is a critical step in their elimination, a process mediated by uptake transporters. frontiersin.org The organic anion-transporting polypeptides (OATPs) and organic anion transporters (OATs) are key families of transporters involved in the uptake of a wide range of endogenous and xenobiotic compounds, including numerous drug glucuronides. frontiersin.org

While direct studies on the transport of Tipranavir beta-D-Glucuronide-d4 by OATs and OATPs are limited, in vitro data have demonstrated that the parent drug, Tipranavir, is an inhibitor of several OATP isoforms. ucsf.edunih.gov This suggests a potential interaction between Tipranavir and these transporters. It is well-established that many antiviral drugs are substrates for OAT1 and OAT3, which could have significant implications for their disposition in the central nervous system. nih.gov

Table 2: In Vitro Inhibition of Organic Anion-Transporting Polypeptides by Tipranavir

| Transporter | Synonyms | IC50 (μM) | Substrate Used | Cell System |

| SLCO1B1 | OATP1B1, OATP-C | 1.1 | Estradiol-17beta-glucuronide | HEK-OATP1B1 |

| SLCO2B1 | OATP2B1, OATP-B | 0.2 | Dibromofluorescein | HEK293-OATP2B1 |

| SLCO2B1 | OATP2B1, OATP-B | 0.88 | Estrone sulfate | MDCK II-OATP2B1 |

Data compiled from in vitro studies investigating the inhibitory effects of Tipranavir on OATP transporters. ucsf.edu

The inhibitory activity of Tipranavir on OATP1B1 and OATP2B1, which are known to transport glucuronide metabolites of other drugs, suggests that Tipranavir glucuronide may also be a substrate for these transporters. frontiersin.orgucsf.edunih.gov The uptake of the glucuronide conjugate into hepatocytes by OATPs would be a prerequisite for its subsequent biliary excretion.

Involvement of Efflux Transporters (e.g., MRPs, BCRP) in Glucuronide Secretion

Once inside the cell, glucuronide conjugates are actively transported out into the bile, urine, or the intestinal lumen by efflux transporters. frontiersin.org The multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) are prominent members of the ATP-binding cassette (ABC) transporter family that play a crucial role in the efflux of a wide array of substrates, including many glucuronidated drugs. frontiersin.orgbsmiab.org

Studies have shown that Tipranavir, when co-administered with ritonavir, can induce the expression of P-glycoprotein (P-gp/MDR1), another important efflux transporter. nih.gov Furthermore, several HIV protease inhibitors are known substrates and inhibitors of MRPs and BCRP. nih.govbsmiab.org For instance, MRP2 is instrumental in the biliary excretion of bilirubin (B190676) glucuronides and has been shown to transport the glucuronide conjugates of several drugs. frontiersin.org Given that glucuronide conjugates are common substrates for MRP2 and MRP3, it is highly probable that these transporters are involved in the biliary and potentially renal secretion of Tipranavir glucuronide. frontiersin.orgnih.gov This efflux is a critical step in the final elimination of the metabolite from the body. While direct evidence for Tipranavir glucuronide as a substrate for MRPs or BCRP is not yet fully established, the known substrate specificities of these transporters strongly implicate their involvement in its disposition.

Q & A

Q. What synthetic methodologies are employed for producing Tipranavir beta-D-Glucuronide-d4, and how do they ensure isotopic purity?

The synthesis involves coupling deuterated glucuronic acid derivatives to the Tipranavir core under phase-transfer catalysis. A representative protocol (adapted from indoxyl-β-D-glucuronide synthesis) uses methylene chloride, tetrabutylammonium hydrogen sulfate, and alkali hydroxides to facilitate nucleophilic substitution . Isotopic purity is ensured via deuterium incorporation at specific positions using deuterated reagents, followed by purification via reversed-phase HPLC to confirm >98% isotopic enrichment .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Deuterated internal standards (e.g., Tipranavir-d4) improve precision by compensating for matrix effects. Validation parameters include linearity (1–1000 ng/mL), intraday accuracy (85–115%), and interday precision (<15% CV) . For structural confirmation, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are used to verify glucuronide conjugation and deuterium placement .

Q. What pharmacokinetic properties of this compound are critical for designing in vivo studies?

Key parameters include placental transfer (observed in primates and humans ), plasma protein binding (>99.9%), and AUC ratios relative to the parent drug. Dose proportionality studies in animal models show nonlinear pharmacokinetics at high doses due to saturation of glucuronidation enzymes . Researchers must adjust dosing intervals to account for ritonavir-boosted metabolism, which increases Tipranavir’s half-life from 4–6 hours to 8–12 hours .

Advanced Research Questions

Q. How does Tipranavir’s resistance profile influence the experimental design of studies involving its glucuronide metabolite?

Tipranavir retains efficacy against HIV-1 strains with multiple protease mutations (e.g., V82A, L33F) by rigidifying protease flaps via hydrophobic interactions, as shown in rigidity analysis . However, glucuronidation may alter intracellular penetration, necessitating resistance assays (e.g., PhenoSense HIV) to compare the metabolite’s 50% inhibitory concentration (IC50) against mutant vs. wild-type proteases . Studies should include ritonavir-boosted arms to assess metabolic interactions .

Q. What contradictions exist between in vitro and in vivo data on this compound’s anticancer activity?

In vitro, Tipranavir induces apoptosis in gastric cancer stem cells (GCSCs) via mitochondrial pathways and IL-24 upregulation at 10–50 µM concentrations . However, in vivo efficacy is limited by poor tumor penetration (plasma-to-tissue ratio <0.1) and hepatotoxicity at doses exceeding 500 mg/kg . Researchers must reconcile these findings using PK/PD modeling and tumor xenograft studies with deuterated tracers to track metabolite distribution .

Q. How should researchers address discrepancies in placental transfer data between animal models and human studies?

Primate studies report fetal toxicity at maternal AUCs lower than human therapeutic doses, while human registries show no birth defects in 17 first-trimester exposures . To resolve this, use ex vivo placental perfusion models with deuterated metabolites to quantify transfer rates and validate findings via LC-MS/MS. Include covariates like gestational age and maternal CYP3A4 activity in statistical analyses .

Q. What methodological considerations are critical for replicating RESIST trial outcomes in contemporary studies?

The RESIST trials (n=1,483) demonstrated Tipranavir’s efficacy in treatment-experienced patients but used outdated background regimens (e.g., NRTIs only) . Modern studies should incorporate integrase inhibitors and CCR5 antagonists, with stratification by baseline resistance mutations (e.g., ≥3 primary PI mutations). Power calculations require ≥200 participants per arm to detect a 0.5 log10 reduction in viral load .

Q. How can rigidity analysis of HIV-1 protease inform the optimization of Tipranavir analogs?

Molecular dynamics simulations reveal that Tipranavir increases protease flap rigidity by 40% compared to peptidic inhibitors, reducing conformational flexibility required for substrate binding . To enhance metabolite activity, modify the glucuronide moiety to stabilize hydrogen bonds with Gly48 and Arg8 while maintaining deuterium labeling for tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.